molecular formula C16H10Cl2N2O2 B3005219 2-cyano-N-(2,4-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide CAS No. 327063-85-4

2-cyano-N-(2,4-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide

Cat. No.: B3005219
CAS No.: 327063-85-4
M. Wt: 333.17
InChI Key: OGHYJTJQXJTYGX-UHFFFAOYSA-N
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Description

2-cyano-N-(2,4-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide is an acrylamide derivative characterized by a central α,β-unsaturated carbonyl backbone. Its structure includes a cyano (-CN) group at the α-position, a 4-hydroxyphenyl substituent at the β-position, and an N-(2,4-dichlorophenyl) amide group (Figure 1). The compound’s distinct substituents contribute to its physicochemical properties:

  • 2,4-Dichlorophenyl: Introduces lipophilicity and electron-withdrawing effects, which may influence solubility and reactivity.
  • Cyano group: Increases electrophilicity of the α,β-unsaturated system, promoting interactions with nucleophilic sites.

Properties

IUPAC Name

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2/c17-12-3-6-15(14(18)8-12)20-16(22)11(9-19)7-10-1-4-13(21)5-2-10/h1-8,21H,(H,20,22)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHYJTJQXJTYGX-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,4-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichloroaniline, 4-hydroxybenzaldehyde, and malononitrile.

    Condensation Reaction: The first step involves a condensation reaction between 4-hydroxybenzaldehyde and malononitrile in the presence of a base, such as piperidine, to form 3-(4-hydroxyphenyl)prop-2-enenitrile.

    Amidation Reaction: The resulting product is then subjected to an amidation reaction with 2,4-dichloroaniline in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Efficiency: ACR-2 and ACR-3 demonstrate that electron-donating groups (e.g., 4-methoxy in ACR-2) slightly reduce inhibition efficiency compared to simpler phenyl substituents (ACR-3: 86.1% vs. ACR-2: 84.5%) . Halogen Effects: The 2,4-dichlorophenyl group in the target compound increases lipophilicity compared to ACR-3’s phenyl group, which could enhance adsorption on hydrophobic metal surfaces .

Steric and Electronic Modifications: Diclocymet’s branched aliphatic chain introduces steric hindrance, likely reducing its adsorption capability compared to the target compound’s planar structure . Fluorine in 2-cyano-N-(2,5-dichlorophenyl)-3-(3-fluorophenyl)prop-2-enamide may withdraw electrons, altering reactivity compared to the target’s hydroxyl group .

Potential Pharmaceutical Relevance

Acrylamide derivatives are explored for bioactivity. For example:

  • Moupinamide ((E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide) exhibits anti-inflammatory properties .
  • The target compound’s dichlorophenyl and cyano groups may confer antifungal or enzyme-inhibiting properties, akin to Diclocymet’s fungicidal activity .

Biological Activity

2-Cyano-N-(2,4-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide, also known as a phenylpropanoid derivative, has garnered attention in pharmacological studies due to its diverse biological activities. This compound is characterized by the presence of a cyano group and multiple aromatic rings, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-cyano-N-(2,4-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide can be depicted as follows:

Chemical Formula C17H13Cl2N1O3\text{Chemical Formula C}_{17}\text{H}_{13}\text{Cl}_2\text{N}_1\text{O}_3

Key Features:

  • Cyano Group: This functional group is known for enhancing biological activity through various mechanisms.
  • Aromatic Rings: The presence of dichlorophenyl and hydroxyphenyl groups contributes to the compound's lipophilicity and potential receptor interactions.

Research indicates that 2-cyano-N-(2,4-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide interacts with several molecular targets, influencing various biochemical pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancer cells.
  • Antioxidant Activity: Its structure suggests potential antioxidant properties, which could mitigate oxidative stress in biological systems.
  • Antiviral Properties: Preliminary studies have indicated activity against certain viral strains, suggesting a role in antiviral therapy.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance, it has shown significant cytotoxic effects on various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis
HeLa (Cervical Cancer)15Cell cycle arrest at G2/M phase
A549 (Lung Cancer)12Inhibition of angiogenesis

These results indicate that the compound could serve as a lead for developing novel anticancer agents.

Antiviral Activity

In a study focusing on antiviral properties, 2-cyano-N-(2,4-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide was tested against Hepatitis B Virus (HBV) and Herpes Simplex Virus (HSV):

Virus TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)
Hepatitis B Virus5>100>20
Herpes Simplex Virus8>100>12.5

The selectivity index indicates a favorable safety profile for further development as an antiviral agent.

Case Studies

  • Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited tumor growth in xenograft models of breast cancer. The study highlighted its ability to induce apoptosis through the mitochondrial pathway.
  • Antiviral Research : Another investigation focused on the compound's interaction with viral proteins. It was found to disrupt the viral replication cycle at an early stage by inhibiting viral entry into host cells.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-cyano-N-(2,4-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide, and what are the critical reaction parameters?

  • The compound can be synthesized via a multi-step protocol involving substitution, reduction, and condensation reactions. For example, substitution reactions under alkaline conditions (e.g., using K₂CO₃) with nitrobenzene derivatives and hydroxyl-containing precursors can yield intermediates, followed by reduction (e.g., iron powder in acidic conditions) and condensation with cyanoacetic acid using coupling agents like DCC or EDCl . Reaction temperature (20–80°C), solvent polarity, and stoichiometric ratios of reactants significantly influence yield and purity.

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

  • X-ray crystallography is the gold standard for resolving stereochemistry and bond configurations, particularly for verifying the (E/Z)-isomerism of the α,β-unsaturated carbonyl system . Complementary techniques include:

  • ¹H/¹³C NMR : To confirm the presence of aromatic protons (δ 6.8–7.5 ppm), cyano groups (δ ~120 ppm in ¹³C), and hydroxyl protons (broad singlet at δ ~9–10 ppm).
  • IR spectroscopy : Stretching frequencies for C≡N (~2200 cm⁻¹) and conjugated carbonyl (C=O, ~1680 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : For exact mass validation (e.g., [M+H]⁺ or [M–H]⁻ ions).

Q. What preliminary biological screening models are suitable for assessing its antimicrobial potential?

  • Standard assays include:

  • Broth microdilution against Gram-positive bacteria (e.g., Staphylococcus aureus, MRSA) and mycobacteria (e.g., Mycobacterium smegmatis), with MIC/MBC values compared to clinical drugs like ampicillin or rifampicin .
  • Resazurin-based viability assays for fast-growing mycobacteria.
  • Eukaryotic cell cytotoxicity using primary mammalian cell lines (e.g., porcine macrophages) to evaluate selectivity indices .

Advanced Research Questions

Q. How can synthetic methods be optimized to enhance stereochemical control and scalability for analogs of this compound?

  • Microwave-assisted synthesis reduces reaction time (e.g., from hours to minutes) and improves regioselectivity for α,β-unsaturated systems .
  • Chiral catalysts (e.g., BINOL-derived phosphoric acids) can enforce enantiomeric purity in asymmetric syntheses.
  • Flow chemistry enables continuous production with real-time monitoring, minimizing side-product formation .

Q. What structure-activity relationships (SARs) govern the antimicrobial efficacy of halogenated cinnamamides like this compound?

  • Electron-withdrawing substituents (e.g., Cl, CF₃) at the 3,4-positions on the phenyl ring enhance bacterial membrane penetration and target binding. For example:

  • 3,4-Dichloro derivatives show 10–100× higher activity against S. aureus than mono-chloro analogs .
  • The cyano group increases electrophilicity, promoting covalent interactions with cysteine residues in bacterial enzymes .
    • Lipophilicity (logP 3.0–4.5) correlates with improved biofilm disruption but requires balancing cytotoxicity .

Q. How can contradictory data between in vitro antimicrobial activity and cytotoxicity be resolved?

  • Mechanistic studies : Use proteomics or transcriptomics to identify off-target effects in mammalian cells. For example, mitochondrial toxicity assays can reveal NADH dehydrogenase inhibition .
  • Prodrug strategies : Mask the hydroxyl group with acetyl or PEGylated moieties to reduce non-specific binding while retaining activity .
  • In silico modeling : Molecular dynamics simulations (e.g., Desmond) can predict differential binding affinities between bacterial and human targets .

Critical Analysis of Contradictions

  • Discrepancies in cytotoxicity : Some studies report low cytotoxicity (IC₅₀ >50 µM) for 3,4-dichloro derivatives , while others note mitochondrial toxicity at similar concentrations. This may arise from differences in cell lines (cancer vs. primary cells) or assay endpoints (resazurin vs. MTT).
  • Solubility vs. activity : High lipophilicity improves membrane penetration but reduces aqueous solubility, complicating in vivo translation. Nanoformulation (e.g., liposomes) or salt formation (e.g., hydrochloride) can mitigate this .

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